Cytarabine hydrochloride
Overview
Description
Cytarabine hydrochloride, also known as Ara-C, is an antineoplastic agent used in chemotherapy . It is a pyrimidine nucleoside analogue that inhibits the synthesis of DNA . Its actions are specific for the S phase of the cell cycle . It also has antiviral and immunosuppressant properties . It is a white to off-white crystalline powder which is freely soluble in water and slightly soluble in alcohol and in chloroform .
Synthesis Analysis
Cytarabine hydrochloride and its derivative ancitabine hydrochloride, which are important antileukemia drugs, have been synthesized starting from cytidine . The overall yield of cytarabine hydrochloride was 32.2% . The synthetic process is simple, convenient, and easy to operate on an industrial scale .Molecular Structure Analysis
Cytarabine hydrochloride has a molecular formula of C9H14ClN3O5 . Its average mass is 279.678 Da and its monoisotopic mass is 279.062195 Da . It has 4 defined stereocentres .Physical And Chemical Properties Analysis
Cytarabine hydrochloride is an odorless, white to off-white crystalline powder . It is freely soluble in water and slightly soluble in alcohol and in chloroform . Each mL contains 20 mg Cytarabine .Scientific Research Applications
Pharmacokinetics and Derivatives
Cytarabine hydrochloride, also known as Ara-C, is primarily utilized in the treatment of acute myelogenous leukemia and lymphocytic leukemias. A significant aspect of cytarabine research focuses on its pharmacokinetics. As an S-phase-specific drug, its effectiveness relies on prolonged exposure of cells to cytotoxic concentrations. Research has indicated that cytarabine rapidly deaminates to an inactive metabolite, uracil arabinoside, which has spurred the development of effective formulations and derivatives that resist deamination and exhibit improved pharmacokinetic parameters. Examples of such derivatives include ancitabine, enocitabine, and cytarabine ocfosfate, used clinically in Japan. Additionally, cytarabine encapsulated into multivesicular liposomes has been approved for intrathecal treatment of lymphomatous meningitis. This encapsulation protects cytarabine from fast degradation and elimination (Hamada, Kawaguchi, & Nakano, 2002).
Prodrugs and Delivery Systems
Cytarabine's applications extend into the development of prodrugs and delivery systems for enhanced leukemia treatment. Its polar nature, short plasma half-life, and limited bioavailability have led to the exploration of various prodrug strategies. Recent developments like ValCytarabine and CP-4055 have shown promise in leukemia and solid tumor treatments, respectively. Delivery systems like liposomal-cytarabine formulations (e.g., DepoCyt) have been approved for certain cancer therapies, highlighting the evolution of cytarabine application from a standalone drug to a component of more complex delivery systems that aim for sustained release and targeted delivery (Chhikara & Parang, 2010).
Synthesis and Stability Studies
Research has also delved into the synthesis and stability of cytarabine and its derivatives. Studies have focused on optimizing reaction conditions and yields for effective synthesis, which is crucial for industrial-scale production. Stability studies are essential to ensure that cytarabine maintains its therapeutic efficacy during storage and upon administration (Zh, 2013).
Novel Formulations for Enhanced Efficacy
Innovative research has explored various formulations to enhance the efficacy of cytarabine. These include creating fatty acyl ester derivatives of cytarabine, which aim to improve cellular uptake and prolong the duration of action. Another area is the development of biodegradable thermosensitive hydrogels for controlled cytararabine delivery, aiming for a sustained release mechanism that could potentially enhance therapeutic outcomes in cancer therapy. These advancements in drug formulation and delivery are critical for maximizing the therapeutic potential of cytarabine (Chhikara, Mandal, & Parang, 2010); (Liu et al., 2014).
Environmental Impact and Degradation
The environmental impact of cytarabine, particularly its presence in wastewater and surface waters, has been a topic of interest. Studies have investigated the degradation of cytarabine using photo-catalytic processes, which are essential for understanding the environmental fate of pharmaceuticals. Identifying the transformation products and assessing their toxicity is crucial for evaluating the environmental impact and designing strategies for safer disposal or degradation of cytarabine residues (Koltsakidou et al., 2019).
Safety And Hazards
Cytarabine can cause a severe decrease in the number of blood cells in your bone marrow . This may cause certain symptoms and may increase the risk that you will develop a serious infection or bleeding . Other side effects include bone marrow suppression, vomiting, diarrhea, liver problems, rash, ulcer formation in the mouth, and bleeding . Other serious side effects include loss of consciousness, lung disease, and allergic reactions . Use during pregnancy may harm the baby .
Future Directions
properties
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5.ClH/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1H/t4-,6-,7+,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCURWTAZOZXKSJ-JBMRGDGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5.ClH, C9H14ClN3O5 | |
Record name | CYTARABINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20079 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
147-94-4 (Parent) | |
Record name | Cytarabine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5024891 | |
Record name | Cytarabine hydrochloride | |
Source | EPA DSSTox | |
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Molecular Weight |
279.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (from aqueous ethanol) or fluffy white powder. (NTP, 1992) | |
Record name | CYTARABINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20079 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63 °F (NTP, 1992) | |
Record name | SID56424029 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | CYTARABINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20079 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Cytarabine hydrochloride | |
CAS RN |
69-74-9 | |
Record name | CYTARABINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20079 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cytarabine hydrochloride | |
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Record name | Cytarabine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cytarabine hydrochloride | |
Source | EPA DSSTox | |
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Record name | 1-β-D-arabinofuranosylcytosine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYTARABINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33K3DB6591 | |
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Melting Point |
356 to 360 °F (NTP, 1992) | |
Record name | CYTARABINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20079 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.